1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal process of mitosis, leading to cell cycle arrest . This disruption triggers programmed cell death or apoptosis, particularly in cancer cells .
Pharmacokinetics
Its potent activity against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Biochemical Analysis
Biochemical Properties
The compound Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models .
Metabolic Pathways
It is hypothesized that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the piperazine ring, and the oxadiazole group. Common reagents used in these reactions include palladium catalysts, xantphos, cesium carbonate, and various solvents such as 1,4-dioxane and toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole group using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and 1,4-dioxane. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activity.
5-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole: This compound also contains the benzo[d][1,3]dioxole group and has been studied for its biological activities.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is unique due to its combination of the benzo[d][1,3]dioxole, piperazine, and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-13-22-19(23-29-13)15-3-5-18(21-11-15)24-6-8-25(9-7-24)20(26)14-2-4-16-17(10-14)28-12-27-16/h2-5,10-11H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXFUULZWBZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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